N-benzyl-2,6-dichloro-N-methylpyrimidin-4-amine
Description
4-Pyrimidinamine, 2,6-dichloro-N-methyl-N-(phenylmethyl)- is a chemical compound with the molecular formula C12H11Cl2N3 It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine
Properties
CAS No. |
1402148-91-7 |
|---|---|
Molecular Formula |
C12H11Cl2N3 |
Molecular Weight |
268.14 g/mol |
IUPAC Name |
N-benzyl-2,6-dichloro-N-methylpyrimidin-4-amine |
InChI |
InChI=1S/C12H11Cl2N3/c1-17(8-9-5-3-2-4-6-9)11-7-10(13)15-12(14)16-11/h2-7H,8H2,1H3 |
InChI Key |
MUWAVKINMMMWLP-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC1=CC=CC=C1)C2=CC(=NC(=N2)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Pyrimidinamine, 2,6-dichloro-N-methyl-N-(phenylmethyl)- typically involves the chlorination of pyrimidine derivatives followed by amination. The reaction conditions often require the use of inert gases such as nitrogen or argon to prevent unwanted side reactions. The process may involve multiple steps, including the protection and deprotection of functional groups to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination and amination processes, utilizing advanced chemical reactors and purification systems to ensure high yield and purity. The use of automated systems and continuous flow reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Pyrimidinamine, 2,6-dichloro-N-methyl-N-(phenylmethyl)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of new compounds.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. The reactions are typically carried out under controlled temperatures and pressures to optimize the yield and selectivity of the products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine N-oxides, while substitution reactions can produce a variety of functionalized pyrimidine derivatives.
Scientific Research Applications
4-Pyrimidinamine, 2,6-dichloro-N-methyl-N-(phenylmethyl)- has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Pyrimidinamine, 2,6-dichloro-N-methyl-N-(phenylmethyl)- involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed biological effects. Detailed studies on its structure-activity relationships help in understanding its mode of action and optimizing its efficacy.
Comparison with Similar Compounds
Similar Compounds
- 2,6-Dichloro-N,N-dimethylpyridin-4-amine
- 4-Pyrimidinamine, 2,6-dichloro-N-methyl-N-(1-methylethyl)-
- 4-Pyrimidinamine, 2,6-dichloro-N-(phenylmethyl)-
Uniqueness
Compared to similar compounds, 4-Pyrimidinamine, 2,6-dichloro-N-methyl-N-(phenylmethyl)- exhibits unique properties due to the presence of the phenylmethyl group, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and development in various scientific fields.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
